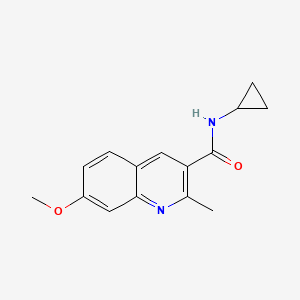
2-(4-acetylpiperazin-1-yl)-N-(2,3-dimethylcyclohexyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-acetylpiperazin-1-yl)-N-(2,3-dimethylcyclohexyl)acetamide, also known as ADMA, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. It is a potent and selective inhibitor of the enzyme dimethylarginine dimethylaminohydrolase (DDAH), which regulates the metabolism of endogenous nitric oxide synthase (NOS) inhibitors.
Applications De Recherche Scientifique
2-(4-acetylpiperazin-1-yl)-N-(2,3-dimethylcyclohexyl)acetamide has been extensively studied for its potential therapeutic applications in various disease conditions. It has been shown to have anti-inflammatory, anti-atherosclerotic, and anti-tumor effects in preclinical studies. 2-(4-acetylpiperazin-1-yl)-N-(2,3-dimethylcyclohexyl)acetamide has also been investigated for its potential role in the treatment of cardiovascular diseases, such as hypertension, heart failure, and atherosclerosis.
Mécanisme D'action
2-(4-acetylpiperazin-1-yl)-N-(2,3-dimethylcyclohexyl)acetamide acts as a potent and selective inhibitor of DDAH, which regulates the metabolism of endogenous NOS inhibitors. By inhibiting DDAH, 2-(4-acetylpiperazin-1-yl)-N-(2,3-dimethylcyclohexyl)acetamide increases the levels of endogenous NOS inhibitors, resulting in decreased nitric oxide (NO) production. The decreased NO production leads to reduced vasodilation, increased vascular resistance, and increased blood pressure. 2-(4-acetylpiperazin-1-yl)-N-(2,3-dimethylcyclohexyl)acetamide also inhibits the growth of tumor cells by inducing apoptosis and inhibiting angiogenesis.
Biochemical and Physiological Effects:
2-(4-acetylpiperazin-1-yl)-N-(2,3-dimethylcyclohexyl)acetamide has been shown to have various biochemical and physiological effects. It has been shown to decrease NO production, increase vascular resistance, and increase blood pressure. 2-(4-acetylpiperazin-1-yl)-N-(2,3-dimethylcyclohexyl)acetamide has also been shown to reduce the expression of pro-inflammatory cytokines and adhesion molecules, resulting in decreased inflammation. In addition, 2-(4-acetylpiperazin-1-yl)-N-(2,3-dimethylcyclohexyl)acetamide has been shown to inhibit the growth of tumor cells by inducing apoptosis and inhibiting angiogenesis.
Avantages Et Limitations Des Expériences En Laboratoire
2-(4-acetylpiperazin-1-yl)-N-(2,3-dimethylcyclohexyl)acetamide has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It is also highly selective for DDAH, which makes it an ideal tool for investigating the role of DDAH in various disease conditions. However, 2-(4-acetylpiperazin-1-yl)-N-(2,3-dimethylcyclohexyl)acetamide also has limitations for lab experiments. It has low solubility in water, which can make it difficult to use in some assays. In addition, its potency can vary depending on the source of DDAH used in the assay.
Orientations Futures
There are several future directions for 2-(4-acetylpiperazin-1-yl)-N-(2,3-dimethylcyclohexyl)acetamide research. One direction is to investigate the potential therapeutic applications of 2-(4-acetylpiperazin-1-yl)-N-(2,3-dimethylcyclohexyl)acetamide in various disease conditions, such as cardiovascular diseases and cancer. Another direction is to investigate the role of DDAH in various disease conditions and to develop new inhibitors of DDAH. Finally, further studies are needed to investigate the pharmacokinetics and pharmacodynamics of 2-(4-acetylpiperazin-1-yl)-N-(2,3-dimethylcyclohexyl)acetamide in vivo, as well as its potential side effects.
Méthodes De Synthèse
The synthesis of 2-(4-acetylpiperazin-1-yl)-N-(2,3-dimethylcyclohexyl)acetamide involves the reaction of 2,3-dimethylcyclohexanone with piperazine and acetic anhydride, followed by the addition of N-chlorosuccinimide and sodium acetate. The resulting product is then purified by column chromatography to obtain pure 2-(4-acetylpiperazin-1-yl)-N-(2,3-dimethylcyclohexyl)acetamide.
Propriétés
IUPAC Name |
2-(4-acetylpiperazin-1-yl)-N-(2,3-dimethylcyclohexyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H29N3O2/c1-12-5-4-6-15(13(12)2)17-16(21)11-18-7-9-19(10-8-18)14(3)20/h12-13,15H,4-11H2,1-3H3,(H,17,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVEMHSPMHOYPNQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC(C1C)NC(=O)CN2CCN(CC2)C(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H29N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.42 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-acetylpiperazin-1-yl)-N-(2,3-dimethylcyclohexyl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(2-bromophenyl)methylsulfanyl]-4,5-dihydro-1H-imidazole](/img/structure/B7461611.png)
![[2-(Pyrrolidine-1-carbonyl)phenyl]-thiophen-2-ylmethanone](/img/structure/B7461616.png)
![N-[1-(1H-benzimidazol-2-yl)ethyl]-5-methoxy-2,3-dihydro-1,4-benzodioxine-7-carboxamide](/img/structure/B7461622.png)









![N-cyclopropyl-4-[3-(trifluoromethyl)phenyl]piperazine-1-carboxamide](/img/structure/B7461724.png)